4-(プロポキシカルボニル)フェニルボロン酸

説明

4-(Propoxycarbonyl)phenylboronic acid is a useful research compound. Its molecular formula is C10H13BO4 and its molecular weight is 208.02 g/mol. The purity is usually 95%.

The exact mass of the compound 4-(Propoxycarbonyl)phenylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(Propoxycarbonyl)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Propoxycarbonyl)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

化学合成

4-(プロポキシカルボニル)フェニルボロン酸は、多くの化学合成プロセスにおいて反応物として使用されます . ポリスチレンラテックス表面の安定剤鎖との縮合反応に関与しています .

鈴木カップリング反応

この化合物は、鈴木カップリング反応において重要な役割を果たしています。これは、パラジウム触媒によるクロスカップリング反応の一種です . この反応は、有機化学において、炭素-炭素結合を形成するために広く使用されています。

エステル化

4-(プロポキシカルボニル)フェニルボロン酸は、エステル化反応に使用されます . エステル化は、カルボン酸とアルコールからエステルを生成する化学反応であり、高分子化学における重要なプロセスです。

ポリビニルアミンの誘導体化

この化合物は、ポリビニルアミンの誘導体化に使用されます . ポリビニルアミンは、紙の強度を向上させるための製紙業界など、多くの用途を持つポリマーの一種です。

同位体標識水銀の合成

4-(プロポキシカルボニル)フェニルボロン酸は、同位体標識水銀の合成に使用されます . 同位体標識化合物は、さまざまなプロセスにおける化合物の追跡を可能にするため、研究や医療において重要です。

ドーパミン検出のためのポリ-SiNWの機能化

この化合物は、ドーパミン検出のためのポリ-SiNW(ポリシリコンナノワイヤー)の機能化に使用されます . これは、ドーパミンなどの神経伝達物質を検出するためのバイオセンサーの開発において、潜在的な用途があります。

シアル酸との相互作用

研究では、4-(プロポキシカルボニル)フェニルボロン酸などのフェニルボロン酸とシアル酸の相互作用が、新しいクラスの分子標的として注目されています . これにより、薬物送達システムにおいて潜在的な用途があります。

センシングアプリケーション

4-(プロポキシカルボニル)フェニルボロン酸を含むボロン酸は、さまざまなセンシングアプリケーションでの有用性など、研究のさまざまな分野でますます利用されています . それらは、ジオールやフッ化物またはシアン化物アニオンなどの強いルイス塩基と相互作用することができ、均一系アッセイまたは不均一系検出に使用されます .

作用機序

- Role: Beta-lactamases are enzymes produced by bacteria that can inactivate beta-lactam antibiotics (such as penicillins and cephalosporins) by breaking their beta-lactam ring. By inhibiting beta-lactamase, this compound helps restore the effectiveness of these antibiotics against resistant bacteria .

- As a result, beta-lactam antibiotics remain active and can effectively target bacterial cell walls .

- Downstream effects: Inhibition of beta-lactamase prevents bacterial resistance to beta-lactam antibiotics, leading to improved antibiotic efficacy .

- Cellular effects include increased susceptibility of bacteria to beta-lactam antibiotics, which can ultimately inhibit bacterial growth .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

- Information on absorption is not available. Not reported. Not specified. No details provided. Not documented. Not known. Data unavailable .

Result of Action

Action Environment

生物活性

4-(Propoxycarbonyl)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids are known for their ability to interact with various biological molecules, making them valuable in medicinal chemistry and biochemistry. This article explores the biological activity of 4-(Propoxycarbonyl)phenylboronic acid, focusing on its mechanisms of action, effects on different biological systems, and relevant research findings.

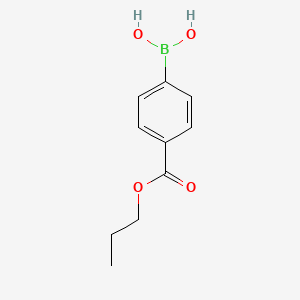

Chemical Structure and Properties

4-(Propoxycarbonyl)phenylboronic acid has the following chemical structure:

- Molecular Formula : CHBO

- CAS Number : 91062-38-3

The compound features a phenyl ring substituted with a propoxycarbonyl group and a boronic acid functional group, which is crucial for its biological activity.

The biological activity of 4-(Propoxycarbonyl)phenylboronic acid can be attributed to several mechanisms:

- Enzyme Inhibition : Boronic acids are known to inhibit various enzymes, including serine proteases and certain types of transferases. The boron atom forms a reversible covalent bond with the active site of the enzyme, thereby inhibiting its function.

- Protein Interaction : The compound may interact with proteins via hydrogen bonding and other non-covalent interactions, potentially altering protein function and cellular signaling pathways.

Antimicrobial Properties

Research indicates that boronic acids can exhibit antimicrobial activity through the inhibition of bacterial enzymes such as β-lactamases. A study highlighted that various boronic acids, including derivatives similar to 4-(Propoxycarbonyl)phenylboronic acid, showed significant inhibition against bacterial growth at micromolar concentrations . This suggests potential applications in developing new antibacterial agents.

Effects on Cyanobacteria

A study investigated the effects of boronic acids on cyanobacterial growth. It was found that 4-(Propoxycarbonyl)phenylboronic acid influenced pigment biosynthesis in cyanobacteria, which is critical for their photosynthetic efficiency. At certain concentrations, it stimulated growth while inhibiting pigment production at higher doses . This dual effect underscores its potential utility in biotechnological applications involving photosynthetic organisms.

Cytotoxic Activity

The cytotoxic effects of boronic acids have been documented in various studies. For instance, compounds similar to 4-(Propoxycarbonyl)phenylboronic acid demonstrated significant cytotoxicity against cancer cell lines. The exact mechanism may involve the disruption of cellular processes essential for cancer cell survival .

Case Studies and Research Findings

| Study | Findings | Implications |

|---|---|---|

| Study 1 | Demonstrated that 4-(Propoxycarbonyl)phenylboronic acid inhibits bacterial β-lactamase activity | Potential use in antibiotic formulations |

| Study 2 | Showed stimulation of cyanobacterial growth at low concentrations while inhibiting pigment production at higher levels | Application in bioengineering for enhanced photosynthesis |

| Study 3 | Reported significant cytotoxic effects against specific cancer cell lines | Insights into developing anticancer therapies |

特性

IUPAC Name |

(4-propoxycarbonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO4/c1-2-7-15-10(12)8-3-5-9(6-4-8)11(13)14/h3-6,13-14H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJEONFAJOXSZDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)OCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40629638 | |

| Record name | [4-(Propoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91062-38-3 | |

| Record name | [4-(Propoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-(propoxycarbonyl)phenyl]boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。